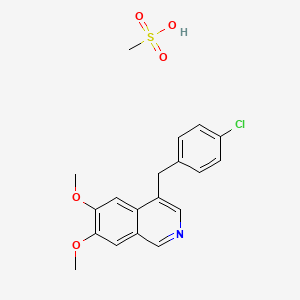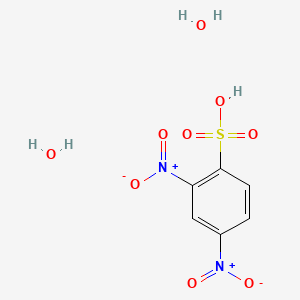![molecular formula C11H12ClNO3 B1607735 Methyl 2-[(3-chloropropanoyl)amino]benzoate CAS No. 37795-76-9](/img/structure/B1607735.png)
Methyl 2-[(3-chloropropanoyl)amino]benzoate
Übersicht
Beschreibung
“Methyl 2-[(3-chloropropanoyl)amino]benzoate” is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . It is also known by its IUPAC name, methyl 4-[(3-chloropropanoyl)amino]benzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[(3-chloropropanoyl)amino]benzoate” consists of a benzoate group (a benzene ring attached to a carboxylate), an amino group, and a 3-chloropropanoyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information is not available from the search results.Physical And Chemical Properties Analysis
“Methyl 2-[(3-chloropropanoyl)amino]benzoate” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity of Derivatives
Research on N-Substituted-β-amino acid derivatives, containing various moieties, demonstrates significant antimicrobial and antifungal activities. Compounds synthesized from related chemical structures showed effectiveness against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as fungi including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential applications of Methyl 2-[(3-chloropropanoyl)amino]benzoate in developing antimicrobial agents.
Materials Science and Polymer Synthesis
In materials science, the synthesis and properties of hyperbranched aromatic polyamides were explored through the thermal polymerization of related monomers. Such polymers exhibit solubility in common organic solvents and possess inherent viscosities indicative of their application in materials engineering (Yang et al., 1999). This highlights the potential use of Methyl 2-[(3-chloropropanoyl)amino]benzoate in polymer synthesis for material applications.
Photopolymerization Initiators
The development of novel photopolymerization initiators featuring related compounds showcases their utility in creating polymers through UV irradiation. Such initiators facilitate polymer growth, offering a pathway to innovative polymer synthesis techniques (Guillaneuf et al., 2010). Methyl 2-[(3-chloropropanoyl)amino]benzoate could similarly be investigated for its potential as a photopolymerization initiator.
Biosynthesis of Esters
Chloromethane acts as a methyl donor in the biosynthesis of esters, demonstrating the role of related compounds in primary metabolism and natural product synthesis within fungal species (Harper et al., 1989). This points to potential bioapplications of Methyl 2-[(3-chloropropanoyl)amino]benzoate in understanding and harnessing fungal biosynthetic pathways.
Eigenschaften
IUPAC Name |
methyl 2-(3-chloropropanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAOXUCRJSRPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380497 | |
| Record name | methyl 2-[(3-chloropropanoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-chloropropanoyl)amino]benzoate | |
CAS RN |
37795-76-9 | |
| Record name | methyl 2-[(3-chloropropanoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



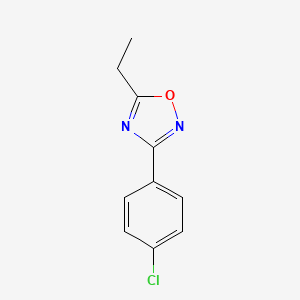
![8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1607653.png)
![2-(2-(4-(4-(morpholinosulfonyl)benzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1607656.png)
![4-[(4-Nitrophenoxy)acetyl]morpholine](/img/structure/B1607658.png)
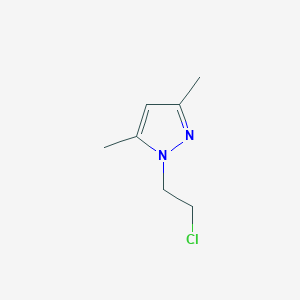
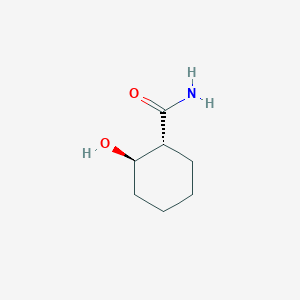
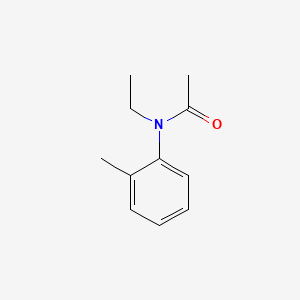

![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)

![Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1607669.png)
![4-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B1607672.png)
